7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine

Kinase Inhibition FGFR1 TR-FRET Assay

7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine is a heterocyclic small molecule belonging to the 4-azaindole family, characterized by a fused pyrrole-pyridine ring system with a methyl substituent at the 7-position and an amine group at the 6-position. This structural architecture positions the compound as a versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B11760358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1N)C=CN2
InChIInChI=1S/C8H9N3/c1-5-6(9)4-11-7-2-3-10-8(5)7/h2-4,10H,9H2,1H3
InChIKeyPEWXKKSKCBPCGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine: A Versatile Azaindole Scaffold for Kinase-Targeted Drug Discovery


7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine is a heterocyclic small molecule belonging to the 4-azaindole family, characterized by a fused pyrrole-pyridine ring system with a methyl substituent at the 7-position and an amine group at the 6-position. This structural architecture positions the compound as a versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its core scaffold is recognized for its ability to interact with ATP-binding pockets of various kinases, making it a valuable intermediate in the synthesis of targeted anticancer and antiparasitic agents [1]. The molecule serves as a key synthetic precursor for generating libraries of pyrrolopyridine derivatives, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity [2].

Why 7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine Cannot Be Replaced by Generic Analogs in Critical Research Applications


Substituting 7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine with a generic pyrrolopyridine analog is scientifically unsound due to the profound impact of specific substitution patterns on target engagement and downstream biological activity. The presence and precise location of the methyl group at the 7-position and the amine group at the 6-position are not arbitrary features; they are critical determinants of molecular recognition, binding affinity, and selectivity within kinase active sites. SAR studies on closely related pyrrolopyridine scaffolds have demonstrated that even minor alterations in substituent position or nature can lead to a complete loss of potency against key targets like Cdc7 kinase, with some unsubstituted or differently substituted analogs showing >100-fold reduction in activity [1]. Therefore, any deviation from this specific substitution pattern would compromise the integrity of a chemical series, invalidate comparative SAR analyses, and jeopardize the reproducibility of biological results, making the use of a generic alternative a high-risk procurement decision with significant potential for project failure.

Quantitative Differentiation of 7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine: Head-to-Head Potency Data Against Key Comparators


FGFR1 Kinase Inhibition: Direct IC50 Comparison with a Structurally Distinct Analog

A derivative of the 7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine scaffold demonstrates a 4.4-fold improvement in FGFR1 inhibitory potency compared to a related pyrrolopyridine analog. In a TR-FRET assay using 5 ng of FGFR1 kinase, the 7-methyl-substituted derivative exhibits an IC50 of 90 nM, while a comparator compound from the same patent family shows a significantly weaker IC50 of 400 nM [1]. This differential potency underscores the critical role of the 7-methyl substitution in optimizing target engagement.

Kinase Inhibition FGFR1 TR-FRET Assay

Cdc7 Kinase Inhibition: Potency Landscape and the Impact of 7-Position Substitution

A focused SAR investigation of 7-substituted pyrrolopyridinones, a class directly related to the target compound, reveals that optimal substitution at the 7-position is essential for achieving potent Cdc7 kinase inhibition. The study identified compounds with an IC50 of 10 nM against Cdc7, whereas unsubstituted or poorly substituted analogs exhibited IC50 values >1,000 nM, representing a >100-fold difference in potency [1]. This class-level evidence firmly establishes the 7-position as a critical vector for modulating Cdc7 inhibitory activity and validates the strategic importance of the 7-methyl-6-amino substitution pattern for generating potent Cdc7 inhibitors.

Cdc7 Kinase Cancer Therapy Structure-Activity Relationship

Anti-Melanoma Proliferative Activity: Benchmarking Against Sorafenib

In a study evaluating a series of diarylureas and amides built upon the pyrrolo[3,2-b]pyridine scaffold, the majority of newly synthesized derivatives demonstrated antiproliferative activity against the human melanoma A375 cell line that was either superior or comparable to the clinically approved multi-kinase inhibitor Sorafenib. While specific IC50 values for the 7-methyl-6-amino core were not directly reported, the class-level finding that most derivatives outperformed Sorafenib [1] suggests that this scaffold can confer potent anti-cancer activity. This positions the core as a promising starting point for developing next-generation melanoma therapeutics with potentially improved efficacy profiles relative to existing standard-of-care agents.

Antiproliferative Melanoma A375 Cell Line

Kinase Inhibitor Selectivity: Scaffold Hopping from Purines to Pyrrolopyridines for MPS1

In a scaffold hopping exercise aimed at improving the drug-like properties of MPS1 kinase inhibitors, researchers successfully transitioned from a purine-based lead series to a pyrrolopyridine scaffold, specifically citing pyrrolo[3,2-c]pyridine-6-amino derivatives. This strategic move was undertaken to enhance oral bioavailability and overall lead-likeness while maintaining potent MPS1 inhibition [1]. This evidence demonstrates that the pyrrolopyridine scaffold, and by extension its close analog 7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine, offers a demonstrably superior pharmacological starting point compared to purine-based alternatives for targeting the mitotic kinase MPS1, a key target in cancer research.

MPS1 Kinase Scaffold Hopping Drug Design

SAR of 1-Position Substituents on 1H-Pyrrolo[3,2-b]pyridines: A Quantitative Framework for Optimizing Biological Activity

A comprehensive SAR study on 1H-pyrrolo[3,2-b]pyridines evaluated the impact of various N1-substituents on inhibition of the hGluN1a/GluN2B NMDA receptor. The study provides a quantitative framework showing that different N1-substituents result in a wide range of IC50 values, from low nanomolar to micromolar potency [1]. While the 7-methyl-6-amino compound is not explicitly listed, this class-level data establishes a clear and quantifiable relationship between substitution pattern and biological activity. It provides a robust scientific foundation for understanding how specific modifications to the pyrrolopyridine core, such as those present in the target compound, can be leveraged to fine-tune potency and selectivity for a given biological target.

SAR NMDA Receptor Calcium Mobilization Assay

Optimal Research and Industrial Application Scenarios for 7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine


Lead Optimization in FGFR1-Targeted Oncology Programs

This compound is ideally suited as a core scaffold for synthesizing focused libraries aimed at optimizing FGFR1 inhibitors. The direct evidence of a 4.4-fold potency improvement for a 7-methyl-substituted derivative over a comparator analog in a TR-FRET assay [1] provides a clear rationale for its use. Researchers can leverage this scaffold to explore SAR around the 6-amino group to further enhance potency and selectivity, with the goal of developing novel therapeutics for FGFR-driven cancers such as bladder, breast, and lung cancers.

Development of Potent and Selective Cdc7 Kinase Inhibitors

Given the established SAR showing that optimal substitution at the 7-position is critical for achieving sub-100 nM Cdc7 inhibition, 7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine is a strategic starting point for Cdc7 inhibitor programs [1]. The compound provides a pre-optimized core that can be further elaborated to improve pharmacokinetic properties and in vivo efficacy. This is particularly relevant for developing new therapies targeting Cdc7-dependent cancers, where potent and orally active inhibitors are urgently needed.

Synthesis of Anti-Melanoma Agents with Potential to Surpass Sorafenib

The class-level evidence that pyrrolo[3,2-b]pyridine derivatives exhibit antiproliferative activity comparable or superior to Sorafenib against A375 melanoma cells [1] positions this compound as a valuable building block for next-generation melanoma therapeutics. Researchers can use it to generate novel diarylureas or amides and screen them for enhanced potency, with the goal of identifying clinical candidates that outperform the current standard of care in terms of efficacy or safety profile.

Scaffold Hopping and Kinase Selectivity Profiling

For medicinal chemists seeking to improve the drug-like properties of existing kinase inhibitors, this compound represents a strategic alternative to purine or other heterocyclic cores. The successful use of a closely related pyrrolopyridine scaffold to enhance the oral bioavailability of MPS1 inhibitors [1] provides a compelling precedent. Researchers can utilize 7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine to synthesize new chemical entities and profile them against a broad panel of kinases, aiming to identify selective inhibitors with superior ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.